4,5,5-Trimethylpiperidin-2-one
Description
4,5,5-Trimethylpiperidin-2-one (CAS: 1461704-94-8) is a substituted piperidinone characterized by three methyl groups at positions 4, 5, and 5 of the six-membered lactam ring. Its commercial availability is supported by four suppliers, reflecting its utility in industrial and academic settings .
Properties
IUPAC Name |
4,5,5-trimethylpiperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-6-4-7(10)9-5-8(6,2)3/h6H,4-5H2,1-3H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRFADPJNOICFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NCC1(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4,5,5-Trimethylpiperidin-2-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the preparation of 1,2,5-trimethylpiperidin-4-one, a related compound, involves the use of vinylacetylene and mercury salts, although this method has ecological concerns . Industrial production methods focus on optimizing yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
4,5,5-Trimethylpiperidin-2-one undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
TMP is primarily recognized for its potential in drug development. Its structural features allow it to act as a scaffold for synthesizing various pharmaceutical agents. Notably, it has been explored for:
- Antidepressant Effects : Research has shown that piperidine derivatives exhibit antidepressant-like activity, possibly through the inhibition of serotonin reuptake mechanisms. A study demonstrated that compounds similar to TMP showed significant activity in animal models, indicating their potential as antidepressants .
- Cognitive Enhancement : TMP and its derivatives have been studied for their ability to enhance cognitive functions. Evidence suggests that they may improve memory retention by increasing acetylcholine levels in the brain .
Neuropharmacology
The piperidine moiety present in TMP suggests potential interactions with neurotransmitter systems:
- Neurotransmitter Modulation : TMP may modulate dopamine and serotonin pathways, which are crucial for mood regulation and cognitive processes. This modulation could lead to therapeutic effects in disorders such as depression and anxiety .
- Neuroprotective Properties : Recent studies have indicated that TMP exhibits protective effects against oxidative stress in neuronal cells, potentially through antioxidant pathways . This property makes it a candidate for developing treatments for neurodegenerative diseases.
Organic Synthesis
TMP serves as an important intermediate in organic synthesis:
- Synthetic Routes : The compound can undergo various chemical reactions, including oxidation and substitution reactions. These reactions are essential for developing new compounds with desired biological activities .
- Mannich Reaction : TMP can participate in the Mannich reaction, allowing the synthesis of aminoketones with diverse biological activities. This reaction has been extensively studied and represents a valuable method for creating complex molecules used in pharmaceuticals .
Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry explored the antidepressant potential of piperidine derivatives similar to TMP. The findings suggested significant activity in the forced swim test (FST), indicating potential as antidepressants through serotonin reuptake inhibition .
Study 2: Cognitive Enhancement
Research conducted on cognitive enhancers highlighted that certain piperidine derivatives improve memory retention in rodent models. These effects were attributed to increased acetylcholine levels in the brain, suggesting promising avenues for neuropharmacological applications .
Study 3: Neuroprotective Effects
A recent investigation into neuroprotective agents found that compounds resembling TMP exhibited protective effects against oxidative stress in neuronal cells. This was attributed to their ability to modulate antioxidant pathways .
Mechanism of Action
The mechanism of action of 4,5,5-Trimethylpiperidin-2-one involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives can act on neurotransmitter receptors in the brain, influencing neurological functions. The exact pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Table 1: Key Features of Selected Piperidin-2-one Derivatives
Analysis of Substituent Effects
Steric and Electronic Influences
- The electron-donating nature of methyl substituents may moderate the lactam’s reactivity, favoring nucleophilic attacks at the carbonyl carbon in synthetic modifications .
- 5-(Hydroxymethyl)-5-phenylpiperidin-2-one : The phenyl group provides aromatic π-system interactions, while the hydroxymethyl moiety offers a site for covalent bonding (e.g., esterification or glycosylation). This dual functionality makes it valuable in drug design and polymer chemistry .
- Compound 31: The trifluorophenyl and benzo[d][1,3]dioxol substituents suggest applications in medicinal chemistry, where fluorine atoms enhance metabolic stability and lipophilicity. The amino group at position 5 enables hydrogen bonding with biological targets, as seen in protease inhibitors or receptor antagonists .
Application-Specific Differences
- This compound : Primarily used as a building block for synthesizing complex alkaloids or chiral ligands. Its commercial availability underscores its role in scalable processes .
- 5-(Hydroxymethyl)-5-phenylpiperidin-2-one: Explored in drug delivery systems and as a monomer for biocompatible polymers due to its hydrophilic and hydrophobic balance .
- Compound 31 : Likely tailored for high-affinity binding to enzymes or receptors, given its fluorinated and heteroaromatic motifs. Such derivatives are common in antiviral or anticancer agents .
Biological Activity
4,5,5-Trimethylpiperidin-2-one, a nitrogen-containing heterocyclic compound, has garnered attention for its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, including antioxidative, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
This compound is characterized by a piperidine ring with three methyl groups at the 4th and 5th positions. Its chemical structure contributes to its lipophilicity and potential interactions with biological targets.
Antioxidative Activity
Research indicates that compounds similar to this compound exhibit significant antioxidative properties. They can scavenge free radicals and reduce oxidative stress in various biological systems. A study demonstrated that derivatives of piperidine possess strong antioxidant capabilities, which are crucial in preventing cellular damage associated with oxidative stress .
Anti-inflammatory Effects
The compound has shown promise in modulating inflammatory responses. In vitro studies suggest that it can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are involved in the inflammatory process. This inhibition is particularly relevant in conditions like arthritis and other inflammatory diseases .
Antimicrobial Properties
The antimicrobial activity of this compound has been explored against various pathogens. It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell membranes and interference with metabolic processes .
Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | Reference |
|---|---|---|
| Antioxidative | Scavenging free radicals | |
| Anti-inflammatory | Inhibition of COX enzymes | |
| Antimicrobial | Disruption of cell membranes |
Detailed Research Findings
- Antioxidative Properties : A study highlighted the ability of piperidine derivatives to protect against lipid peroxidation in cellular models. The antioxidative potential was quantitatively assessed using various assays measuring radical scavenging activity .
- Anti-inflammatory Effects : In a controlled experiment involving lipopolysaccharide (LPS)-stimulated macrophages, this compound significantly reduced the production of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent .
- Antimicrobial Efficacy : A comprehensive study tested the compound against a panel of microorganisms including E. coli and S. aureus. The results indicated a minimum inhibitory concentration (MIC) that supports its use as an antimicrobial agent in therapeutic applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
